6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
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Overview
Description
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a chloromethyl group at the 2nd position of the imidazo[1,2-a]pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves the chlorination of 2-methylimidazo[1,2-a]pyridine. The reaction is carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The resulting 2-(chloromethyl)imidazo[1,2-a]pyridine is then further chlorinated at the 6th position using chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reagent concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (dichloromethane, ethanol), catalysts (triethylamine, pyridine).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Amino, thio, and alkoxy derivatives of imidazo[1,2-a]pyridine.
Oxidation: Hydroxylated and carboxylated derivatives.
Reduction: Methylated derivatives.
Scientific Research Applications
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)pyridine hydrochloride
- 6-Chloroimidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-a]pyridine
Uniqueness
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is unique due to the presence of both a chlorine atom and a chloromethyl group on the imidazo[1,2-a]pyridine ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research.
Properties
IUPAC Name |
6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2.ClH/c9-3-7-5-12-4-6(10)1-2-8(12)11-7;/h1-2,4-5H,3H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHOCMFLFPPMHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585850 |
Source
|
Record name | 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502841-53-4 |
Source
|
Record name | 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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